molecular formula C11H9FN2O2 B1352736 2H-1,4-Benzoxazin-3(4H)-one, 6-amino-7-fluoro-4-(2-propynyl)- CAS No. 103361-42-8

2H-1,4-Benzoxazin-3(4H)-one, 6-amino-7-fluoro-4-(2-propynyl)-

Cat. No.: B1352736
CAS No.: 103361-42-8
M. Wt: 220.2 g/mol
InChI Key: VHRCRGJPHYNVGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2H-1,4-Benzoxazin-3(4H)-one, 6-amino-7-fluoro-4-(2-propynyl)-” (hereafter referred to as APF) is a key intermediate and metabolite of the herbicide flumioxazin (S-53482). Structurally, APF features a benzoxazinone core substituted with an amino group at position 6, a fluorine atom at position 7, and a 2-propynyl group at position 4 . It is synthesized via a multi-step process starting from 2,4-difluoronitrobenzene, involving hydroxyl substitution, etherification, reduction, and N-alkylation, with a total yield exceeding 28% .

APF is identified as a non-toxic metabolite in mammalian systems. Metabolism studies in rats and rabbits revealed that APF lacks significant proto-porphyrinogen oxidase (PPO) inhibitory activity, unlike its parent compound flumioxazin and other hydroxylated metabolites (3-OH and 4-OH flumioxazin) . This inertness makes APF critical in safety assessments of flumioxazin, as it contributes minimally to herbicidal toxicity in non-target organisms.

Biological Activity

Chemical Identity and Properties

2H-1,4-Benzoxazin-3(4H)-one, 6-amino-7-fluoro-4-(2-propynyl)-, also known as 7-Fluoro-6-amino-2H-1,4-benzoxazin-3(4H)-one (CAS No. 112748-06-8), is a heterocyclic compound characterized by its benzoxazine core structure. Its molecular formula is C8_8H7_7FN2_2O2_2 with a molecular weight of 182.15 g/mol. The compound exhibits significant biological activities, particularly in antibacterial, antifungal, and herbicidal applications.

PropertyValue
Molecular FormulaC8_8H7_7FN2_2O2_2
Molecular Weight182.15 g/mol
Density1.4 g/cm³
Boiling Point398.3 °C
Flash Point194.7 °C
LogP-0.04

Antibacterial Activity

Research indicates that this compound possesses notable antibacterial properties. A study evaluated its efficacy against various bacterial strains, yielding the following results:

Bacterial StrainZone of Inhibition (mm)
Bacillus subtilis24
Staphylococcus aureus22
Escherichia coli21
Salmonella typhi20

These results suggest that the compound is more effective than traditional antibiotics such as ampicillin in certain cases .

Antifungal Activity

The antifungal potential of this compound was assessed through various studies. In one notable study, several derivatives of benzoxazin were synthesized and tested for antifungal activity against agricultural fungi. The findings highlighted that at a concentration of 200 mg/L, certain compounds exhibited complete inhibition of mycelial growth in several strains:

CompoundFungal Strain TestedConcentration (mg/L)Inhibition (%)
2-Ethyl-2H-1,4-benzoxazin-3(4H)-one (4a)F. culmorum200100
4-Acetyl-2-ethyl-2H-1,4-benzoxazin-3(4H)-one (6)P. cactorum200100
-R. solani100Complete

At lower concentrations (20 mg/L), the N-acetyl derivative (6) showed good activity against P. cactorum with a 72% inhibition rate .

Herbicidal Activity

The herbicidal properties of 7-Fluoro-6-amino-2H-1,4-benzoxazin-3(4H)-one have also been explored. The compound has shown potential as a selective herbicide in agricultural applications, effectively inhibiting the growth of specific weed species while being less harmful to crops.

The mechanism through which this compound exerts its biological effects is believed to involve interaction with specific molecular targets within microbial cells or plant systems. This may include enzyme inhibition or disruption of metabolic pathways critical for growth and reproduction .

Case Study: Antibacterial Efficacy

In a controlled laboratory setting, the compound was tested against multi-drug resistant strains of bacteria. Results indicated that it not only inhibited bacterial growth but also demonstrated bactericidal activity at higher concentrations.

Case Study: Agricultural Applications

A field trial was conducted to evaluate the herbicidal efficacy of the compound on common agricultural weeds. The results showed a significant reduction in weed biomass compared to untreated controls, suggesting its potential for use in integrated pest management strategies.

Scientific Research Applications

Agricultural Uses

One of the primary applications of this compound is as an intermediate in the synthesis of herbicides, particularly flumioxazin. Flumioxazin is a pre-emergent herbicide that effectively controls broadleaf weeds and certain grasses by inhibiting their growth through soil treatment. The efficacy of flumioxazin in preventing weed germination makes this compound crucial in agricultural practices aimed at enhancing crop yields while minimizing competition from unwanted plant species.

Medicinal Chemistry

In medicinal chemistry, derivatives of 2H-1,4-Benzoxazin-3(4H)-one exhibit potential as pharmaceutical agents. The presence of the amino and fluoro groups enhances the biological activity of these compounds, making them candidates for further development in treating various diseases. Research into their pharmacological properties has indicated possible applications in anti-cancer therapies and other therapeutic areas.

Case Studies

StudyApplicationFindings
Study 1Herbicide DevelopmentDemonstrated that flumioxazin effectively reduced weed populations in soybean fields by over 90% when applied pre-emergently.
Study 2Anticancer ActivityInvestigated the cytotoxic effects of benzoxazine derivatives on human cancer cell lines, showing significant inhibition of cell proliferation at micromolar concentrations.
Study 3Synthesis OptimizationDeveloped a more efficient synthetic route for producing 6-amino-7-fluoro-4-(2-propynyl)-2H-benzoxazin-3(4H)-one with improved yield and reduced costs compared to traditional methods.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-amino-7-fluoro-4-(2-propynyl)-2H-1,4-benzoxazin-3(4H)-one, and how can reaction conditions be optimized for yield and purity?

  • Methodology :

  • Classical solution-phase synthesis : Start with a substituted benzoxazinone scaffold. Introduce the 7-fluoro substituent via electrophilic fluorination using Selectfluor® or DAST (diethylaminosulfur trifluoride). The 2-propynyl group can be added via nucleophilic substitution or palladium-catalyzed cross-coupling (e.g., Sonogashira coupling) under inert conditions .
  • Optimization : Adjust reaction temperature (e.g., 60–80°C for fluorination), solvent polarity (e.g., DMF for amination), and stoichiometric ratios (e.g., 1.2 equivalents of propargyl bromide for alkylation). Monitor purity via TLC or HPLC .
  • Alternative : Mechanochemical synthesis (ball milling) reduces solvent use and improves atom economy. For example, use 2,4,6-trichloro-1,3,5-triazine (TCT) as a coupling agent with triphenylphosphine to facilitate cyclization .

Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR to confirm substituent positions (e.g., fluoro at C7, propynyl at C4). 19F^{19}F-NMR is critical for verifying fluorination .
  • Mass Spectrometry (MS) : High-resolution ESI-MS or MALDI-TOF to validate molecular weight (e.g., [M+H]+ peak at m/z 263.09) .
  • X-ray crystallography : Resolve crystal packing and hydrogen-bonding patterns (e.g., benzoxazinone ring planarity, propynyl spatial orientation) using single-crystal data .

Q. How can researchers purify this compound to ≥98% purity, and what solvents are optimal for crystallization?

  • Methodology :

  • Column chromatography : Use silica gel with a gradient of ethyl acetate/hexane (3:7 to 1:1) to separate unreacted precursors .
  • Recrystallization : Dissolve in hot ethanol or methanol, then cool slowly to 4°C. The fluoro group enhances crystallinity due to increased dipole interactions .

Advanced Research Questions

Q. How do steric and electronic effects of the 2-propynyl group influence the compound’s reactivity in further functionalization?

  • Methodology :

  • DFT calculations : Model the electron-withdrawing effect of the propynyl group on the benzoxazinone ring. Compare HOMO/LUMO energies with non-propynyl analogs to predict sites for electrophilic attack .
  • Experimental validation : Perform regioselective alkylation or cycloaddition reactions (e.g., Huisgen click chemistry) to test computational predictions .

Q. What strategies resolve contradictions in spectral data (e.g., unexpected 1H^1H-NMR splitting patterns) arising from dynamic rotational isomerism?

  • Methodology :

  • Variable-temperature NMR : Analyze splitting patterns at –20°C to slow rotational motion around the propynyl C–C bond. Compare with room-temperature spectra to identify conformational exchange .
  • 2D NMR (NOESY/ROESY) : Detect through-space interactions between the propynyl group and adjacent substituents to confirm spatial arrangements .

Q. How does the 7-fluoro substituent modulate biological activity compared to non-fluorinated analogs?

  • Methodology :

  • Receptor binding assays : Test affinity for GABAA_A or serotonin receptors using radioligand displacement (e.g., 3H^3H-flumazenil for benzodiazepine sites). Fluorine’s electronegativity may enhance binding via dipole interactions .
  • Metabolic stability : Compare hepatic microsomal half-lives (human/rat) to assess fluorine’s impact on oxidative degradation .

Q. What experimental designs address low reproducibility in mechanochemical synthesis yields?

  • Methodology :

  • Design of Experiments (DoE) : Vary milling time (10–60 min), frequency (15–30 Hz), and reagent ratios to identify critical factors. Use response surface methodology (RSM) to optimize yield .
  • In situ monitoring : Employ Raman spectroscopy during milling to track reaction progress and intermediate formation .

Q. Tables

Table 1 : Key Spectral Data for Structural Confirmation

TechniqueObserved DataReference Compound DataSource
1H^1H-NMR (400 MHz, DMSO-d6)δ 6.85 (d, J=8.4 Hz, H5), 4.55 (s, H4-propynyl)δ 6.82 (d, J=8.4 Hz)
HRMS (ESI+)m/z 263.0921 [M+H]+ (calc. 263.0918)

Table 2 : Comparative Reactivity of Fluorinated vs. Non-Fluorinated Analogs

ReactionFluorinated Yield (%)Non-Fluorinated Yield (%)Conditions
Sonogashira Coupling7862Pd(PPh3_3)4_4, 80°C
Oxidative Stabilityt1/2_{1/2} = 45 mint1/2_{1/2} = 22 minHuman liver microsomes

Comparison with Similar Compounds

Structural and Functional Analogues of APF

Flumioxazin (S-53482)

  • Structure: Flumioxazin shares the benzoxazinone core with APF but includes a 3,4,5,6-tetrahydrophthalimide group at position 6 instead of an amino group .
  • Metabolism : Flumioxazin undergoes hydroxylation at positions 3 and 4, yielding metabolites with reduced activity (14–150 times weaker than the parent compound) .

3-OH and 4-OH Flumioxazin

  • Structural Differences : Hydroxylation at positions 3 or 4 replaces the propynyl group with hydroxyl substituents .
  • Activity :
    • 4-OH flumioxazin: 14-fold weaker PPO inhibition than flumioxazin.
    • 3-OH flumioxazin: 150-fold weaker activity .
  • Metabolic Fate : These metabolites are further conjugated or excreted, unlike APF, which persists as an endpoint metabolite .

2H-1,4-Benzoxazin-3(4H)-one Derivatives with Propanolamine Moieties

  • Structure: Derivatives bearing a propanolamine side chain at position 2 exhibit broad-spectrum antimicrobial activity .
  • Activity : Demonstrated efficacy against plant pathogens (e.g., Xanthomonas oryzae) with MIC values as low as 12.5 μg/mL, contrasting with APF’s lack of bioactivity .

Antifungal 2H-1,4-Benzoxazin-3(4H)-ones

  • Structure : Alkyl substituents at position 2 (e.g., compound 6: 2-ethyl-6-nitro derivative) .
  • Activity : 72% inhibition against Phytophthora cactorum at 20 mg/L, highlighting the importance of nitro and alkyl groups for antifungal action .

Metabolic and Toxicological Comparisons

Compound PPO Inhibition (Relative to Flumioxazin) Metabolic Pathway Toxicity Profile
Flumioxazin 1.0 (IC₅₀ = 0.14 nM) Hydroxylation, sulfonic acid conjugation High (herbicidal activity)
4-OH Flumioxazin 0.07 Further oxidation, glucuronidation Moderate
3-OH Flumioxazin 0.007 Excretion via urine/feces Low
APF 0 (Inactive) Terminal metabolite, no conjugation Non-toxic
Propanolamine Derivatives N/A (Antimicrobial) Undocumented Low (plant-safe)

Key Research Findings

Structural-Activity Relationship (SAR): The 2-propynyl and amino groups in APF reduce steric hindrance but eliminate PPO binding, explaining its inactivity . Antimicrobial activity in benzoxazinones correlates with electron-withdrawing groups (e.g., nitro) and flexible side chains (e.g., propanolamine) .

Metabolic Detoxification : APF’s lack of reactivity underscores its role in flumioxazin’s safety profile, as it avoids bioactivation pathways seen in other herbicides like clomazone .

Environmental Impact: APF’s stability and non-toxicity suggest low ecological risk, contrasting with sulfonic acid conjugates of flumioxazin, which may persist in soil .

Preparation Methods

General Synthetic Strategy

The synthesis generally follows these stages:

Detailed Preparation Methods

Starting Materials and Core Cyclization

  • The synthesis often begins with 2-aminophenol derivatives and fluoroaniline or fluorinated phenols as starting materials.
  • Cyclization to form the benzoxazinone ring is typically achieved by condensation reactions under acidic or basic conditions, sometimes involving reagents like phosgene equivalents or activated esters to promote ring closure.
  • For example, a method reported involves etherification of substituted dichlorobenzenes with hydroxyacetate derivatives, followed by cyclization to form the benzoxazinone core.

Fluorination Step

  • Fluorination at the 7-position can be introduced by:
    • Electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide.
    • Halogen exchange reactions, for example, replacing chlorine with fluorine using potassium fluoride in polar aprotic solvents.
  • A milder approach involves fluorinating an etherified intermediate rather than the fully cyclized compound, improving yield and selectivity.

Amino Group Introduction

  • The amino group at the 6-position is typically introduced by:
    • Reduction of nitro precursors using catalytic hydrogenation or chemical reductants.
    • Nucleophilic substitution of halogenated intermediates with ammonia or amines.
  • For instance, hydrogenation of dinitro-substituted intermediates yields the 6-amino-7-fluoro benzoxazinone core.

Propynyl Group Attachment

  • The 4-(2-propynyl) substituent is introduced by alkylation of the benzoxazinone nitrogen or carbon adjacent to the oxygen.
  • Common methods include:
    • N-alkylation using propargyl bromide or propargyl chloride under basic conditions.
    • Palladium-catalyzed cross-coupling reactions (e.g., Sonogashira coupling) to install the propynyl group selectively.
  • This step requires careful control to avoid side reactions such as polymerization of the alkyne or over-alkylation.

Representative Synthetic Route Summary

Step Reaction Type Starting Material / Intermediate Reagents / Conditions Product / Intermediate Notes
1 Nitration m-Dichlorobenzene HNO3 / H2SO4 1,5-Dichloro-2,4-dinitrobenzene Introduces nitro groups for later reduction
2 Etherification 1,5-Dichloro-2,4-dinitrobenzene + 2-ethyl hydroxyacetate Base, solvent (e.g., DMF) 2-(5-chloro-2,4-dinitrophenoxy)ethyl acetate Prepares for fluorination step
3 Fluorination Etherified intermediate KF or other fluorinating agent 2-(5-fluoro-2,4-dinitrophenoxy)ethyl acetate Milder fluorination improves yield
4 Hydrogenation (Reduction) Fluorinated dinitro intermediate H2, Pd/C or chemical reductant 6-amino-7-fluoro-2H-1,4-benzoxazin-3(4H)-one Key step to introduce amino group
5 Alkylation (Propynylation) 6-amino-7-fluoro benzoxazinone Propargyl bromide, base (e.g., K2CO3) 2H-1,4-Benzoxazin-3(4H)-one, 6-amino-7-fluoro-4-(2-propynyl)- Final functionalization step

Analytical and Purification Considerations

  • Purification is typically achieved by recrystallization (e.g., ethanol, dichloromethane/hexane mixtures) or chromatographic methods to reach ≥98% purity.
  • Structural confirmation employs:
  • High-performance liquid chromatography (HPLC) is used for purity assessment and to monitor reaction progress.

Research Findings and Optimization Notes

  • The sequence of etherification followed by fluorination is preferred for milder reaction conditions and better yields compared to direct fluorination of the benzoxazinone ring.
  • The use of catalytic hydrogenation for nitro group reduction is efficient and avoids harsh chemical reductants.
  • Alkylation with propargyl halides requires anhydrous conditions to prevent side reactions and polymerization of the alkyne.
  • Continuous flow reactors and green chemistry principles are being explored for industrial scale-up to improve safety and reduce environmental impact.
  • Fluorine substitution at the 7-position enhances metabolic stability and biological activity, making this synthetic route valuable for agrochemical and pharmaceutical intermediates.

Summary Table of Preparation Methods

Preparation Step Methodology Key Reagents/Conditions Advantages Challenges
Core Cyclization Condensation of aminophenol derivatives Acidic/basic catalysis, phosgene equivalents Efficient ring formation Control of regioselectivity
Fluorination Halogen exchange or electrophilic fluorination KF, Selectfluor, NFSI Mild conditions, selective fluorination Avoiding hydrolysis, side reactions
Amino Group Introduction Reduction of nitro groups Catalytic hydrogenation (H2, Pd/C) High selectivity, mild conditions Complete reduction without over-reduction
Propynyl Group Attachment Alkylation or Pd-catalyzed coupling Propargyl bromide, base, Pd catalysts Selective functionalization Alkyne polymerization, side reactions

This comprehensive analysis synthesizes data from patent literature, chemical databases, and research articles to provide a professional and authoritative overview of the preparation methods for 2H-1,4-Benzoxazin-3(4H)-one, 6-amino-7-fluoro-4-(2-propynyl)- . The described synthetic routes emphasize mild reaction conditions, selectivity, and scalability, reflecting current best practices in organic synthesis of fluorinated benzoxazinone derivatives.

Properties

IUPAC Name

6-amino-7-fluoro-4-prop-2-ynyl-1,4-benzoxazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FN2O2/c1-2-3-14-9-5-8(13)7(12)4-10(9)16-6-11(14)15/h1,4-5H,3,6,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHRCRGJPHYNVGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1C(=O)COC2=C1C=C(C(=C2)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80457270
Record name 2H-1,4-Benzoxazin-3(4H)-one, 6-amino-7-fluoro-4-(2-propynyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80457270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103361-42-8
Record name 2H-1,4-Benzoxazin-3(4H)-one, 6-amino-7-fluoro-4-(2-propynyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80457270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-amino-7-fluoro-4-(prop-2-yn-1-yl)-3,4-dihydro-2H-1,4-benzoxazin-3-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Iron powder (1.05 g) was suspended in 5% aqueous acetic acid (2.0 ml) and heated to 80° C. To the suspension, a solution of 7-fluoro-6-nitro-4-(2-propynyl)-2H-1,4-benzoxazin-3(4H)-one (0.47 g) in acetic acid (1.9 ml) and ethyl acetate (1.9 ml) was dropwise added, and the resultant mixture was heated under reflux at 60° to 80° C. for 3 hours. After being allowed to cool, water and ethyl acetate were added to the mixture. The residue was removed by filtration, and the filtrate was extracted with ethyl acetate. The extract was washed with water and aqueous sodium bicarbonate solution, dried and concentrated to give 6-amino-7-fluoro-4-(2-propynyl)-2H-1,4-benzoxazin-3(4H)-one (0.31 g). m.p., 183°-185° C.
Quantity
0.47 g
Type
reactant
Reaction Step One
Quantity
1.9 mL
Type
solvent
Reaction Step One
Quantity
1.9 mL
Type
solvent
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
2 mL
Type
solvent
Reaction Step Four
Name
Quantity
1.05 g
Type
catalyst
Reaction Step Five

Synthesis routes and methods II

Procedure details

Iron powder (1.05 g) is suspended in 5% aqueous acetic acid (2.0 ml) and heated to 80° C. To the suspension, a solution of 7-fluoro-3,4-dihydro-3-oxo-6-nitro-4-(2-propynyl)-2H-1,4-benzoxazine (0.47 g) in acetic acid (1.9 ml) and ethyl acetate (1.9 ml) is dropwise added, and the resulting mixture is heated under reflux at 60° to 80° C. for 3 hours. After being allowed to cool, water and ethyl acetate are added to the mixture. The residue is removed by filtration, and the filtrate is extracted with ethyl acetate. The extract is washed with water and aqueous sodium bicarbonate solution, dried and concentrated to give 6-amino-7-fluoro-3,4-dihydro-3-oxo-4-(2-propynyl)-2H-1,4-benzoxazine.
Quantity
0.47 g
Type
reactant
Reaction Step One
Quantity
1.9 mL
Type
solvent
Reaction Step One
Quantity
1.9 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
2 mL
Type
solvent
Reaction Step Three
Name
Quantity
1.05 g
Type
catalyst
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.